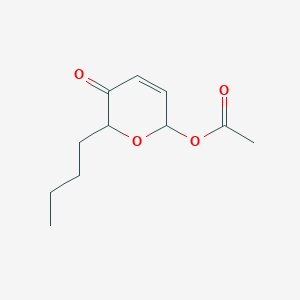
6-Butyl-5-oxo-5,6-dihydro-2H-pyran-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Butyl-5-oxo-5,6-dihydro-2H-pyran-2-yl acetate is a chemical compound belonging to the class of heterocyclic compounds known as pyranones. These compounds are characterized by a six-membered ring containing one oxygen atom and a ketone group. The presence of the butyl group and the acetate ester makes this compound unique and potentially useful in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-5-oxo-5,6-dihydro-2H-pyran-2-yl acetate can be achieved through several synthetic routes. One common method involves the intramolecular cyclization of suitable precursors. For example, the reaction of butyl-substituted acetoacetate with an appropriate aldehyde under acidic conditions can lead to the formation of the desired pyranone ring .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as chiral phosphine-copper iodide, can enhance the enantioselectivity of the reaction .
Chemical Reactions Analysis
Types of Reactions
6-Butyl-5-oxo-5,6-dihydro-2H-pyran-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the acetate group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyranones depending on the nucleophile used.
Scientific Research Applications
6-Butyl-5-oxo-5,6-dihydro-2H-pyran-2-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving pyranone derivatives.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial products.
Mechanism of Action
The mechanism by which 6-Butyl-5-oxo-5,6-dihydro-2H-pyran-2-yl acetate exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include the modulation of oxidative stress, inhibition of microbial growth, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-2H-pyran-2-one: A simpler pyranone derivative without the butyl and acetate groups.
Butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate: Another pyranone derivative with different substituents.
Uniqueness
6-Butyl-5-oxo-5,6-dihydro-2H-pyran-2-yl acetate is unique due to the presence of both the butyl group and the acetate ester, which can influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s solubility, stability, and potential interactions with biological targets.
Properties
CAS No. |
62644-55-7 |
|---|---|
Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
(6-butyl-5-oxo-2H-pyran-2-yl) acetate |
InChI |
InChI=1S/C11H16O4/c1-3-4-5-10-9(13)6-7-11(15-10)14-8(2)12/h6-7,10-11H,3-5H2,1-2H3 |
InChI Key |
BOHBUQCFLFIXDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(=O)C=CC(O1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















